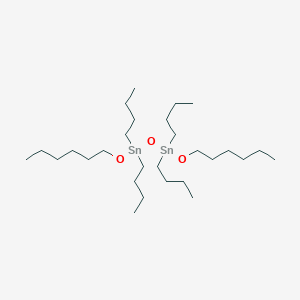
1,1,3,3-Tetrabutyl-1,3-bis(hexyloxy)distannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrabutyl-1,3-bis(hexyloxy)distannoxane is an organometallic compound with the molecular formula C40H82O5Sn2 This compound is part of the distannoxane family, characterized by the presence of tin-oxygen-tin (Sn-O-Sn) linkages
Preparation Methods
The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis(hexyloxy)distannoxane typically involves the reaction of tetrabutylstannane with hexyloxy compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure consistent quality and high yield.
Chemical Reactions Analysis
1,1,3,3-Tetrabutyl-1,3-bis(hexyloxy)distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other related products.
Reduction: It can be reduced under specific conditions to yield different organotin compounds.
Substitution: The hexyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3,3-Tetrabutyl-1,3-bis(hexyloxy)distannoxane has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as coatings and nanocomposites.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organotin compounds.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis(hexyloxy)distannoxane involves its interaction with various molecular targets and pathways. The tin-oxygen-tin linkages play a crucial role in its catalytic activity, facilitating the formation and breaking of chemical bonds. The compound’s unique structure allows it to interact with different substrates and reagents, enhancing the efficiency of chemical reactions.
Comparison with Similar Compounds
1,1,3,3-Tetrabutyl-1,3-bis(hexyloxy)distannoxane can be compared with other distannoxane compounds, such as:
1,1,3,3-Tetrabutyl-1,3-bis(trichloroacetyl)distannoxane: This compound has trichloroacetyl groups instead of hexyloxy groups, leading to different reactivity and applications.
1,1,3,3-Tetrabutyl-1,3-bis(1-oxododecyl)distannoxane: The presence of 1-oxododecyl groups imparts different physical and chemical properties compared to the hexyloxy derivative.
The uniqueness of this compound lies in its specific structural features and the resulting chemical behavior, making it suitable for specialized applications in catalysis and materials science.
Properties
CAS No. |
181116-34-7 |
|---|---|
Molecular Formula |
C28H62O3Sn2 |
Molecular Weight |
684.2 g/mol |
IUPAC Name |
dibutyl-[dibutyl(hexoxy)stannyl]oxy-hexoxystannane |
InChI |
InChI=1S/2C6H13O.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7;4*1-3-4-2;;;/h2*2-6H2,1H3;4*1,3-4H2,2H3;;;/q2*-1;;;;;;2*+1 |
InChI Key |
PHIMMIMMBRHBCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCO[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


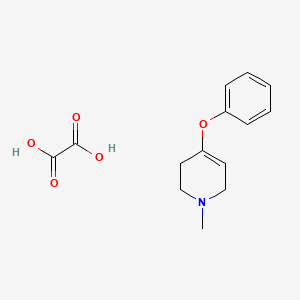
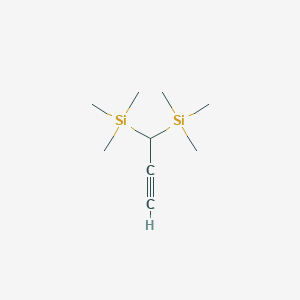
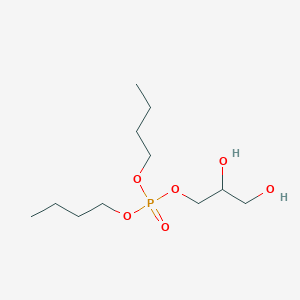
![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)
![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
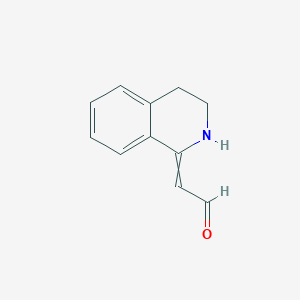
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
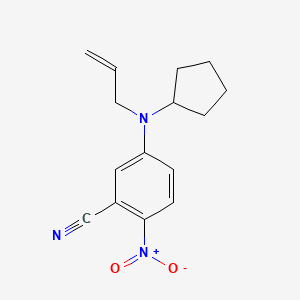

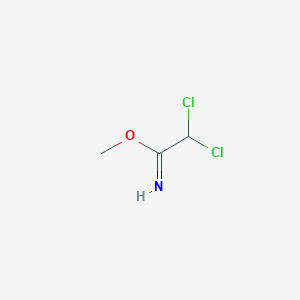
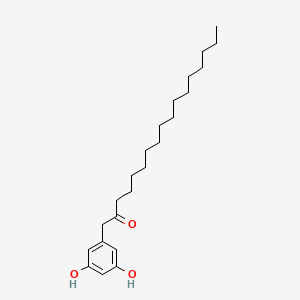
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
